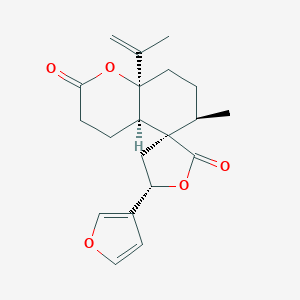
Secochiliolide lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secochiliolide lactone is a natural product that is isolated from the leaves of Eupatorium lindleyanum, a plant that is widely distributed in South America. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of secochiliolide lactone in recent years.
作用機序
The mechanism of action of secochiliolide lactone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, secochiliolide lactone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, secochiliolide lactone has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
生化学的および生理学的効果
In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, secochiliolide lactone has been found to have other biochemical and physiological effects. For example, secochiliolide lactone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that secochiliolide lactone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of secochiliolide lactone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, secochiliolide lactone is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of secochiliolide lactone is its low availability, which makes it difficult to study in large quantities.
将来の方向性
There are several future directions for the study of secochiliolide lactone. One area of research is the development of new synthetic methods for the production of secochiliolide lactone, which could increase its availability for study. Another area of research is the elucidation of the mechanism of action of secochiliolide lactone, which could lead to the development of new therapeutics that target specific signaling pathways. Finally, the potential applications of secochiliolide lactone in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored.
合成法
The synthesis of secochiliolide lactone has been achieved through several different methods. One of the most commonly used methods involves the isolation of the compound from Eupatorium lindleyanum leaves, followed by purification and characterization using various spectroscopic techniques. Another method involves the total synthesis of the compound, which has been achieved through several different approaches, including the use of chiral auxiliaries and asymmetric catalysis.
科学的研究の応用
The biological activities of secochiliolide lactone have been extensively studied in recent years. In vitro studies have shown that secochiliolide lactone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, secochiliolide lactone has been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, secochiliolide lactone has been shown to have anti-viral activity against several different viruses, including influenza virus and hepatitis C virus.
特性
CAS番号 |
102904-57-4 |
|---|---|
製品名 |
Secochiliolide lactone |
分子式 |
C20H24O5 |
分子量 |
344.4 g/mol |
IUPAC名 |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
InChIキー |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
異性体SMILES |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
正規SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



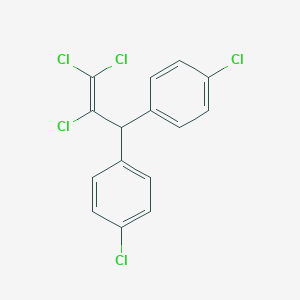
![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)
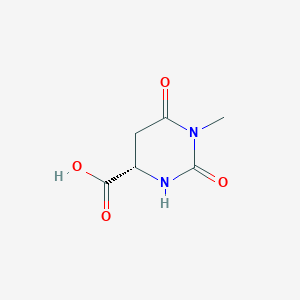
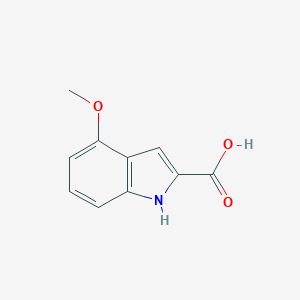
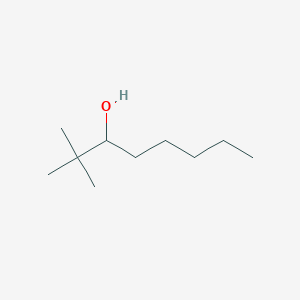
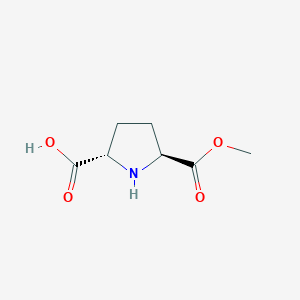
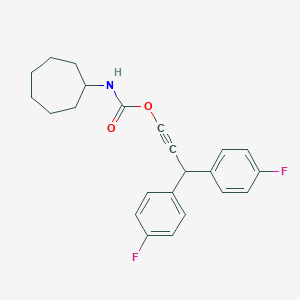
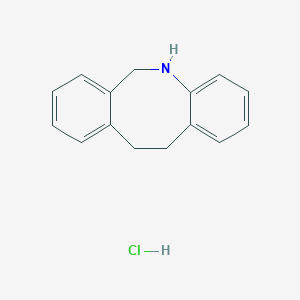
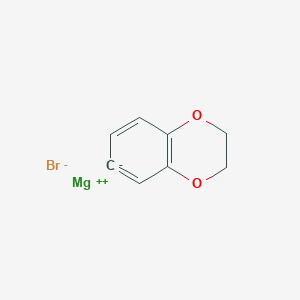
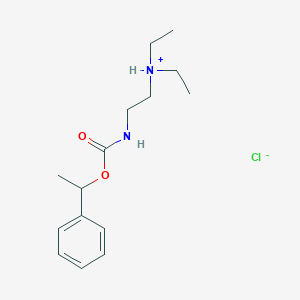
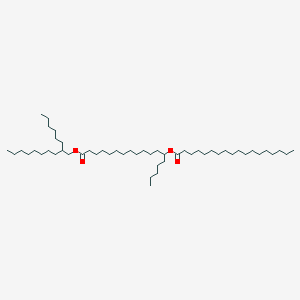

![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)
![octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B34340.png)